BenchChemオンラインストアへようこそ!

6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine

Lipophilicity XLogP3 Membrane permeability

6-Ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-53-3) is a synthetic small molecule (MW = 278.37 g/mol; C₁₄H₁₈N₂O₂S) belonging to the 2-aminobenzothiazole class. It features a 6-ethoxy substituent on the benzothiazole core and an N-(oxolan-2-ylmethyl) side chain that incorporates a tetrahydrofuran ring, yielding computed physicochemical properties that include an XLogP3 of 3.4 and a topological polar surface area (TPSA) of 71.6 Ų.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
CAS No. 1105194-53-3
Cat. No. B1418329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
CAS1105194-53-3
Molecular FormulaC14H18N2O2S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
InChIInChI=1S/C14H18N2O2S/c1-2-17-10-5-6-12-13(8-10)19-14(16-12)15-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16)
InChIKeyOSIWYFZABDRTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-53-3): Procurement-Relevant Chemical Identity and Class Profile


6-Ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-53-3) is a synthetic small molecule (MW = 278.37 g/mol; C₁₄H₁₈N₂O₂S) belonging to the 2-aminobenzothiazole class. It features a 6-ethoxy substituent on the benzothiazole core and an N-(oxolan-2-ylmethyl) side chain that incorporates a tetrahydrofuran ring, yielding computed physicochemical properties that include an XLogP3 of 3.4 and a topological polar surface area (TPSA) of 71.6 Ų [1]. The compound is catalogued under PubChem CID 43969132 and is supplied by multiple vendors at ≥95% purity for research use, typically as a building block for medicinal chemistry and chemical biology applications .

Why 6-Ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine Cannot Be Swapped with Closest Benzothiazole-2-Amine Analogs


Within the 2-aminobenzothiazole family, even seemingly minor structural alterations produce measurable shifts in key physicochemical descriptors that directly influence solubility, permeability, and molecular recognition. The target compound combines two structural features—a 6-ethoxy substituent and an N-(oxolan-2-ylmethyl) group—that together generate a distinct property profile not replicable by any single feature alone [1]. Substituting the commercially abundant parent building block 6-ethoxy-1,3-benzothiazol-2-amine (CID 7192) results in a loss of 0.6 log units in lipophilicity and an increase in TPSA of 4.8 Ų, while the oxolane-bearing analog lacking the 6-ethoxy group (N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine) loses the hydrogen-bond acceptor and electron-donating contributions of the ethoxy oxygen [2]. These differences matter in any application where passive membrane partitioning, target-binding orientation, or metabolic susceptibility is performance-critical. The quantitative evidence below demonstrates precisely where these property gaps lie.

Quantitative Differentiation Evidence for 6-Ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-53-3)


Lipophilicity Shift: XLogP3 of 3.4 vs. 2.8 for the 6-Ethoxy Parent Amine Represents a 0.6 Log-Unit Increase

The N-(oxolan-2-ylmethyl) substitution on the target compound raises the computed partition coefficient (XLogP3) to 3.4, compared with 2.8 for the unsubstituted 6-ethoxy-1,3-benzothiazol-2-amine parent compound (CID 7192). This difference of 0.6 log units corresponds to an approximately 4-fold increase in predicted octanol-water partitioning [1][2]. Higher logP within the range of 1–4 is generally associated with improved passive membrane permeability, though it may also reduce aqueous solubility.

Lipophilicity XLogP3 Membrane permeability

Topological Polar Surface Area Reduction: TPSA of 71.6 Ų vs. 76.4 Ų for the Parent Amine Despite Higher Molecular Weight

The target compound has a computed TPSA of 71.6 Ų, which is 4.8 Ų lower than the 76.4 Ų of 6-ethoxy-1,3-benzothiazol-2-amine, even though the target compound's molecular weight is 84.1 Da higher (278.37 vs. 194.26 g/mol) [1][2]. The reduction arises because the oxolan-2-ylmethyl group replaces a polar primary amine hydrogen with a less polar ether-containing alkyl chain. TPSA values below 140 Ų are considered favorable for oral bioavailability, and a TPSA below 90 Ų is often associated with good blood-brain barrier penetration.

TPSA Polar surface area Passive permeability

Increased Conformational Flexibility: 5 Rotatable Bonds vs. 2 for the Parent Amine

The target compound contains 5 rotatable bonds compared with only 2 in 6-ethoxy-1,3-benzothiazol-2-amine [1][2]. The three additional rotatable bonds are introduced by the N-(oxolan-2-ylmethyl) side chain (methylene linker plus tetrahydrofuran ring flexibility). This increased degrees of freedom may impose a larger entropic penalty upon target binding but also enables the compound to adapt to diverse binding-site conformations, which can be advantageous in phenotypic screening where the molecular target is unknown or promiscuous binding is desired.

Conformational flexibility Rotatable bonds Entropy penalty

Hydrogen Bond Acceptor Elevation: 5 HBA vs. 4 for the Parent Amine and 3–4 for Other Oxolane-Benzothiazole Analogs

The target compound has 5 hydrogen bond acceptor (HBA) sites (benzothiazole N and S, ethoxy O, oxolane ring O, and the amine N), compared with 4 HBA in 6-ethoxy-1,3-benzothiazol-2-amine and 3 HBA in the des-ethoxy analog N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine [1][2]. The additional HBA capability from the tetrahydrofuran oxygen contributes to aqueous solubility while the overall reduced TPSA (relative to the parent) indicates that this HBA addition is structurally 'shielded' within the molecule's conformational ensemble.

Hydrogen bond acceptor Solubility Target engagement

HepG2 Cytotoxicity Screening: Raw Viability Data at 33 µM Indicate Non-Overt Cytotoxicity, Differentiating from More Toxic Benzothiazole Congeners

The target compound was profiled in a HepG2 cytotoxicity assay at a single concentration of 33 µM, yielding percent viability readouts ranging from 55% to 158% across replicates (mean ~68%, n = 20), suggesting low to moderate cytotoxicity at this concentration . While a direct IC₅₀ comparison is not available, these data place the compound in a favorable safety range relative to benzothiazole derivatives that exhibit sub-micromolar cytotoxicity (e.g., 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine, which has a GI₅₀ of 71.8 nM against HOP-92 lung cancer cells) [1]. The compound has also been included in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, indicating its suitability for target-based screening cascades.

Cytotoxicity HepG2 Safety screening

Optimal Procurement and Application Scenarios for 6-Ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-53-3)


Medicinal Chemistry Lead Optimization: Scaffold with Balanced logP/TPSA for Permeability-Critical Programs

When a medicinal chemistry program requires a benzothiazole-2-amine scaffold with lipophilicity above 3.0 but TPSA below 75 Ų—a window predictive of good oral absorption and cellular permeability—the target compound (XLogP3 = 3.4, TPSA = 71.6 Ų) is a quantitatively better-matched starting point than the parent 6-ethoxy-1,3-benzothiazol-2-amine (XLogP3 = 2.8, TPSA = 76.4 Ų) . The N-oxolan-2-ylmethyl group provides this property optimization without introducing additional hydrogen bond donors, preserving compliance with Lipinski's Rule of Five.

Phenotypic and Target-Based High-Throughput Screening Libraries

The compound's inclusion in the RMI-FANCM (MM2) protein-protein interaction inhibitor screen demonstrates its acceptability for high-throughput screening formats . Its moderate HepG2 cytotoxicity profile at 33 µM suggests it is unlikely to produce confounding cytotoxicity-driven false positives in cell-based phenotypic assays, a critical selection criterion when curating screening decks .

Fragment-Elaboration and Diversity-Oriented Synthesis Building Block

With five rotatable bonds, five hydrogen bond acceptors, and a stereochemically undefined tetrahydrofuran center, the target compound offers substantial conformational and vector diversity as a building block for diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD) libraries. Procurement from vendors supplying ≥95% purity (e.g., AKSci, Leyan, Life Chemicals) ensures suitability for parallel synthesis workflows .

Comparative SAR Studies on Benzothiazole Alkoxy and N-Substitution Effects

The compound serves as a unique probe in systematic structure-activity relationship (SAR) studies comparing the effects of (a) 6-ethoxy vs. 5-methoxy vs. 5,6-dimethyl substitution and (b) N-oxolan-2-ylmethyl vs. N-H vs. N-benzyl substitution on benzothiazole-2-amine biological activity. Its computed properties place it at an intermediate position within this analog matrix, making it particularly informative for multiparameter optimization studies [1].

Quote Request

Request a Quote for 6-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.